N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core fused with a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target theDopamine D2 receptor , which plays a crucial role in the central nervous system’s regulation of movement, reward, and reinforcement.
Mode of Action
Based on its structural similarity to other dibenzoxazepines, it may act as aselective inhibitor of the Dopamine D2 receptor . This inhibition could alter neurotransmitter signaling, leading to changes in neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminodiphenyl ether with phosgene can yield the oxazepine ring .
Subsequently, the oxazepine intermediate is subjected to further functionalization to introduce the cyclohexanecarboxamide group. This step often involves the use of reagents such as cyclohexanecarbonyl chloride in the presence of a base like triethylamine . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the oxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazepine analogs .
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar dibenzo-oxazepine core but differs in the presence of a thiazepine ring instead of an oxazepine ring.
Quetiapine: A well-known antipsychotic drug that also contains a dibenzo[b,f][1,4]thiazepine structure.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is unique due to its specific combination of the oxazepine core and the cyclohexanecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-6-2-1-3-7-13)21-14-10-11-17-15(12-14)20(24)22-16-8-4-5-9-18(16)25-17/h4-5,8-13H,1-3,6-7H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYOWHFBYBNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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